Dual PARP/Tankyrase Inhibition Profile Compared to Olaparib
Nesuparib exhibits potent inhibition of both PARP1 and tankyrase 1/2, whereas olaparib inhibits only PARP1/2. In cell-free enzymatic assays, nesuparib inhibited TNKS1, TNKS2, and PARP1 with IC50 values of 5 nM, 1 nM, and 2 nM, respectively . Olaparib inhibits PARP1 with an IC50 of 5 nM but shows no tankyrase inhibition .
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | TNKS1: 5 nM; TNKS2: 1 nM; PARP1: 2 nM |
| Comparator Or Baseline | Olaparib: PARP1 IC50 = 5 nM; TNKS1/2 IC50 > 10 μM (no inhibition) |
| Quantified Difference | Nesuparib inhibits TNKS1/2 at low nanomolar concentrations; olaparib shows no meaningful tankyrase inhibition. |
| Conditions | Cell-free enzymatic assay |
Why This Matters
For research applications requiring simultaneous blockade of DNA repair (PARP) and Wnt/β-catenin signaling (tankyrase), olaparib is functionally inadequate, necessitating nesuparib for accurate mechanistic interrogation.
